5-(tert-Butyl)-1H-indole-3-carbaldehyde

Lipophilicity Drug Design Pharmacokinetics

Medicinal chemists optimizing kinase inhibitor leads often encounter limited SAR resolution with standard 5-substituted indole-3-carbaldehydes. 5-(tert-Butyl)-1H-indole-3-carbaldehyde solves this by providing a unique high-lipophilicity, sterically demanding building block (XLogP3 = 3.4) inaccessible with 5-halo (XLogP3 1.8-2.4) or 5-methyl (XLogP3 2.0) analogs. • Enables CNS-targeted libraries via +1.7 ΔXLogP3 over parent indole-3-carbaldehyde • Probes steric effects on kinase active sites for refined SAR • Consistent ≥98% purity; stored under nitrogen at 2-8°C for long-term stability

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 1369055-82-2
Cat. No. B1406092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)-1H-indole-3-carbaldehyde
CAS1369055-82-2
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)NC=C2C=O
InChIInChI=1S/C13H15NO/c1-13(2,3)10-4-5-12-11(6-10)9(8-15)7-14-12/h4-8,14H,1-3H3
InChIKeyHTONYGNSUGDWPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(tert-Butyl)-1H-indole-3-carbaldehyde: Product Profile


5-(tert-Butyl)-1H-indole-3-carbaldehyde is a 5-substituted indole-3-carbaldehyde derivative characterized by a bulky, electron-donating tert-butyl group. As a member of the indole-3-carbaldehyde class, it serves primarily as a versatile synthetic building block in medicinal chemistry and drug discovery, particularly for constructing kinase inhibitors and other bioactive scaffolds [1]. The compound is a yellowish crystalline solid with a molecular weight of 201.26 g/mol and a molecular formula of C13H15NO [2].

Workflow
Medicinal chemistry building block for kinase inhibitor and bioactive scaffold synthesis
Selection
High-lipophilicity, sterically bulky 5-substituted indole-3-carbaldehyde
Context
Supports exploration of lipophilic chemical space in lead optimization

5-(tert-Butyl)-1H-indole-3-carbaldehyde vs. Generic Analogs


The 5-position substituent on the indole ring is a critical determinant of a molecule's physicochemical properties. While many 1H-indole-3-carbaldehydes are commercially available, their lipophilicity, steric profile, and electronic character vary dramatically. The tert-butyl group imparts a unique combination of high lipophilicity and substantial steric bulk that is not achievable with smaller alkyl (e.g., methyl) or halogen substituents . These properties are not linear and cannot be replicated by simple molar refractivity adjustments. Consequently, substituting 5-(tert-butyl)-1H-indole-3-carbaldehyde with, for instance, 5-bromo- or 5-methyl-indole-3-carbaldehyde can lead to significant discrepancies in reaction yields, pharmacokinetic profiles of downstream products, and biological target engagement .

Lipophilicity
A smaller alkyl or halogen substituent cannot replicate the steric bulk and high lipophilicity of the tert-butyl group, which may shift membrane permeability profiles in downstream products.
Reactivity
Reaction yields and pharmacokinetic profiles of resulting compounds may differ significantly when using 5-methyl, 5-fluoro, or 5-bromo analogs instead of this specific building block.
SAR Context
The unique electronic and steric environment may not transfer directly; target engagement and metabolic stability require specific validation.

5-(tert-Butyl)-1H-indole-3-carbaldehyde vs. 5-Substituted Analogs


Lipophilicity Gain Over Parent Indole-3-carbaldehyde

The tert-butyl group at the 5-position provides a significant boost in lipophilicity compared to unsubstituted, halogenated, or methyl-substituted analogs. The computed XLogP3 value for 5-(tert-butyl)-1H-indole-3-carbaldehyde is 3.4 [1]. This represents a 1.7-log unit increase over the parent compound, 1H-indole-3-carbaldehyde, which has an estimated XLogP3 of 1.7 [2]. This difference corresponds to an approximately 50-fold increase in its partition coefficient, indicating a markedly higher affinity for lipid environments.

Lipophilicity Gain
Cross-study comparable
XLogP3 = 3.4
Δ +1.7 vs parent (XLogP3 1.7)
Supports membrane permeability screening for intracellular or CNS targets
Approx. 50-fold partition coefficient increase; computed values
Lipophilicity Drug Design Pharmacokinetics

Lipophilicity vs. 5-Halogenated Analogs

When compared to common 5-halogenated analogs, 5-(tert-butyl)-1H-indole-3-carbaldehyde exhibits uniquely high lipophilicity. Its XLogP3 of 3.4 [1] surpasses that of 5-fluoro (XLogP3 = 1.8 [2]), 5-chloro (XLogP3 = 2.3 [3]), and 5-bromo (XLogP3 = 2.4 [4]) derivatives. This creates a distinct lipophilicity space for the tert-butyl analog, which is significantly more lipid-soluble than its halogenated counterparts.

vs. Halogenated Analogs
Cross-study comparable
XLogP3 = 3.4
Δ +1.6 vs 5-F; +1.1 vs 5-Cl; +1.0 vs 5-Br
Enables exploration of high-lipophilicity chemical space beyond 5-halo analogs
All values computed by XLogP3 3.0; SAR context
Lipophilicity Structure-Activity Relationship (SAR) Lead Optimization

Lipophilicity vs. 5-Methyl Analog

The tert-butyl group is a common bioisostere for a methyl group or halogen, but its impact on lipophilicity is substantially greater. The target compound's XLogP3 of 3.4 [1] is 1.4 log units higher than that of 5-methyl-1H-indole-3-carbaldehyde (XLogP3 = 2.0) [2]. This difference, representing a 25-fold increase in lipid partitioning, highlights that the tert-butyl group provides a lipophilicity profile that is not interchangeable with a simple methyl substituent.

vs. Methyl Analog
Cross-study comparable
XLogP3 = 3.4
Δ +1.4 vs 5-methyl (XLogP3 2.0)
Highlights non-interchangeable lipophilicity profile vs a simple methyl bioisostere
25-fold partition coefficient difference; computed values
Lipophilicity Metabolic Stability Bioisostere

5-(tert-Butyl)-1H-indole-3-carbaldehyde: Key Applications


CNS-Penetrant Drug Candidate Synthesis

The 50-fold increase in lipophilicity (Δ XLogP3 = +1.7) over the parent indole-3-carbaldehyde makes this building block a prime choice for synthesizing drug candidates intended for central nervous system (CNS) targets, where passive blood-brain barrier permeability is a key requirement [1].

Lead Optimization: High-Lipophilicity SAR

Medicinal chemists conducting structure-activity relationship (SAR) studies can utilize this compound to access a high-lipophilicity chemical space (XLogP3 = 3.4) that is inaccessible with 5-halo (XLogP3 = 1.8–2.4) or 5-methyl (XLogP3 = 2.0) analogs [1][2]. This is critical for modulating target binding kinetics and selectivity.

Steric Effects in Indole-Derived Ligands

The tert-butyl group's substantial steric bulk, combined with its electron-donating nature, creates a unique electronic and steric environment. This compound is ideally suited as a control or test bed for probing steric effects on receptor binding, enzyme inhibition, or catalytic site organization in academic and industrial research settings [3].

Scaffold for Kinase Inhibitor Libraries

As a pivotal intermediate in contemporary drug discovery [3], the differentiated lipophilicity and steric properties of this specific 5-substituted indole-3-carbaldehyde make it a valuable monomer for generating diverse compound libraries focused on kinase targets, where subtle changes in substituent bulk can dramatically affect potency and selectivity [3].

Application
Selection Property
Validation Focus
CNS-penetrant candidate synthesis
High lipophilicity for passive permeability
Blood-brain barrier permeability model review
High-lipophilicity SAR exploration
Access to differentiated lipophilic space
Target binding and selectivity screening
Steric effect probing in ligands
Bulky, electron-donating tert-butyl group
Enzyme inhibition or receptor binding assays
Kinase inhibitor library scaffold
Differentiated steric and lipophilic profile
Potency and selectivity panel screening

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